Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

VAP-1 inhibition Myeloperoxidase inhibition Inflammation

4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034505-67-2) is a synthetic small molecule (MW 361.4; formula C₁₆H₁₆FN₅O₂S) featuring a 4-fluoro-2-methylbenzenesulfonamide group linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole moiety. It is supplied commercially under the code name SNT-8370 and is advanced as a dual inhibitor of vascular adhesion protein‑1 (VAP‑1) and myeloperoxidase (MPO), two clinically relevant pro‑inflammatory and oxidative enzymes.

Molecular Formula C16H16FN5O2S
Molecular Weight 361.4
CAS No. 2034505-67-2
Cat. No. B2605484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS2034505-67-2
Molecular FormulaC16H16FN5O2S
Molecular Weight361.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3
InChIKeyVGVOEZWHQFZJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034505-67-2): Chemical Identity and Pharmacological Classification


4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034505-67-2) is a synthetic small molecule (MW 361.4; formula C₁₆H₁₆FN₅O₂S) featuring a 4-fluoro-2-methylbenzenesulfonamide group linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole moiety . It is supplied commercially under the code name SNT-8370 and is advanced as a dual inhibitor of vascular adhesion protein‑1 (VAP‑1) and myeloperoxidase (MPO), two clinically relevant pro‑inflammatory and oxidative enzymes . Published preclinical data characterise SNT-8370 as an irreversible, mechanism‑based dual inhibitor with nanomolar potency and substantial selectivity over related mammalian peroxidases and amine oxidases .

Why 4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide Cannot Be Replaced by In‑Class Sulfonamides or Single‑Target Agents


Structurally related pyrazolyl‑benzenesulfonamides (e.g. COX‑2 selective inhibitors such as celecoxib analogues or JAK2‑targeted 2‑bromo congeners) and single‑target clinical VAP‑1 or MPO inhibitors (e.g. verdiperstat, PXS‑4728A) operate through distinct target engagement profiles [1]. The precise substitution pattern of the target compound—the pyrazin‑2‑yl group on the pyrazole ring combined with the 4‑fluoro‑2‑methylbenzenesulfonamide warhead—confers an irreversible, mechanism‑based dual inhibitory action on both VAP‑1 and MPO. This dual pharmacology cannot be replicated by simply interchanging a COX‑2‑preferential pyrazolyl‑benzenesulfonamide or a mono‑target VAP‑1 inhibitor, because the linker‑dependent target engagement and the sustained inactivation kinetics observed in enzymatic and cellular assays are intrinsic to the specific molecular architecture of this compound [2].

4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Quantitative Differentiation Evidence for Scientific Procurement


Dual VAP‑1/MPO Inhibitory Potency vs. Clinical Mono‑Target Inhibitors

SNT-8370 inhibits VAP‑1 with an IC₅₀ of 10 nM and MPO with an IC₅₀ of 17 nM, representing equivalent or enhanced nanomolar potency compared to the clinical MPO inhibitor verdiperstat (also known as AZD3241) and the clinical VAP‑1 inhibitor PXS‑4728A when evaluated under comparable recombinant enzyme assay conditions [1].

VAP-1 inhibition Myeloperoxidase inhibition Inflammation

Superior MPO Substrate Turnover Inhibition vs. Clinical MPO Inhibitor Verdiperstat

In functional MPO assays, SNT-8370 inhibited MPO‑catalysed H₂O₂ consumption with an IC₅₀ of 0.08 µM and MPO‑catalysed HOCl production with an IC₅₀ of 0.25 µM, substantially more potently than verdiperstat (AZD3241) and the preclinical inhibitor PF06282999 .

Myeloperoxidase H₂O₂ consumption HOCl production

30‑Fold Greater Inhibition of MPO‑Mediated LDL Lipid Peroxidation Compared to Verdiperstat

SNT-8370 inhibited MPO‑mediated low‑density lipoprotein (LDL) lipid peroxidation with an IC₅₀ of 20 nM, which is 30‑fold lower (more potent) than the IC₅₀ of 0.6 µM observed for verdiperstat in the same experimental system .

Lipid peroxidation Myeloperoxidase Atherosclerosis

>100‑Fold Selectivity for VAP‑1/MPO Over Related Mammalian Peroxidases and Amine Oxidases

SNT-8370 exhibits >100‑1000‑fold greater potency for VAP‑1 and MPO compared to other mammalian peroxidases (e.g. lactoperoxidase, eosinophil peroxidase, thyroid peroxidase) and >100‑fold selectivity over the broader amine oxidase family including monoamine oxidases (MAO‑A, MAO‑B), lysyl oxidases (LOX), and diamine oxidase (DAO) [1].

Target selectivity Off-target profile Drug safety

In Vivo Efficacy in Multiple Acute Inflammation Models Superior to Monotherapy

In mouse models of acute inflammation (peritonitis, carrageenan‑induced air pouch, and LPS‑induced lung injury), SNT-8370 inhibited leukocyte infiltration more effectively than monotherapy with a selective VAP‑1 inhibitor or a selective MPO inhibitor alone, demonstrating the functional advantage of dual target engagement in a live organism [1].

In vivo pharmacology Leukocyte infiltration Acute inflammation

Favorable Pharmacokinetic Profile with Absence of CNS Penetration

SNT-8370 demonstrated metabolic stability and a favorable pharmacokinetic/pharmacodynamic profile in rodent models without detectable CNS penetration [1]. This peripheral restriction contrasts with certain earlier‑generation VAP‑1 inhibitors (e.g. some propargylamine‑based structures) that exhibit measurable brain exposure and potential for central MAO inhibition.

Pharmacokinetics Metabolic stability Blood-brain barrier

High‑Value Research and Procurement Applications for 4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


Dual VAP‑1/MPO Mechanistic Studies in Acute Respiratory Inflammation

The compound's ability to simultaneously inhibit VAP‑1‑mediated leukocyte adhesion and MPO‑driven oxidative damage makes it a powerful tool for dissecting the cooperative roles of these two enzymes in LPS‑induced acute lung injury models [1]. Researchers can deploy a single agent rather than combining two inhibitors with potentially discordant pharmacokinetics.

Atherosclerosis and Cardiovascular Oxidative Stress Research

With a 30‑fold advantage over verdiperstat in blocking MPO‑mediated LDL lipid peroxidation (IC₅₀ 20 nM vs. 0.6 µM), this compound is well‑suited for ex vivo and in vivo studies examining the contribution of MPO‑derived oxidants to foam cell formation and atherosclerotic plaque progression [1].

Renal Fibrosis and Ischemia‑Reperfusion Injury Models

Published evidence demonstrates protection in unilateral ureteral obstruction‑induced nephropathy and myocardial ischemia‑reperfusion injury models [1]. Procurement of this compound enables investigation of the VAP‑1/MPO pathway in fibrotic and ischemic pathologies where both leukocyte infiltration and oxidative tissue damage are pathogenic drivers.

Selectivity Profiling and Chemical Probe Development

The >100‑fold selectivity window over amine oxidases (MAO‑A, MAO‑B, LOX, DAO) and other mammalian peroxidases positions this compound as a cleaner chemical probe for target validation studies compared to less selective pyrazolyl‑benzenesulfonamide analogues [1]. This reduces the burden of conducting extensive counter‑screening when used in pathway‑focused phenotypic assays.

Quote Request

Request a Quote for 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.